molecular formula C15H22N2O4 B1681599 Troxipide CAS No. 30751-05-4

Troxipide

Cat. No.: B1681599
CAS No.: 30751-05-4
M. Wt: 294.35 g/mol
InChI Key: YSIITVVESCNIPR-UHFFFAOYSA-N
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Description

Troxipide (chemical formula: C₁₅H₂₂N₂O₄) is a non-antisecretory, cytoprotective agent primarily used to treat gastritis and gastric ulcers (GU). It belongs to the ATC class A02BX11, categorized under "Other drugs for gastric ulcers and gastroesophageal reflux disease (GORD)" . Unlike acid-suppressing agents such as ranitidine or proton pump inhibitors, this compound exerts therapeutic effects by:

  • Enhancing mucosal defense mechanisms: Increases gastric mucus secretion, collagen regeneration, and protective prostaglandin synthesis .
  • Anti-inflammatory action: Reduces neutrophil migration and oxidative stress, mitigating mucosal damage .
  • Improved microcirculation: Promotes epithelial repair and mucosal healing .

Pharmacokinetic studies in rats reveal that this compound undergoes extensive metabolism, producing 45 metabolites (9 phase I, 36 phase II) via oxidation, demethylation, and conjugation pathways. Key pharmacokinetic parameters in gastric ulcer (GU) rats include higher Cmax, AUC(0–t), and t₁/₂ compared to normal controls, suggesting altered absorption and distribution in disease states .

Properties

IUPAC Name

3,4,5-trimethoxy-N-piperidin-3-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-19-12-7-10(8-13(20-2)14(12)21-3)15(18)17-11-5-4-6-16-9-11/h7-8,11,16H,4-6,9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIITVVESCNIPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023725
Record name Troxipide
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Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

30751-05-4
Record name Troxipide
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Record name Troxipide [INN:JAN]
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Record name Troxipide
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Record name Troxipide
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Preparation Methods

Synthetic Routes and Reaction Conditions: Troxipide can be synthesized through a hydrogenation reaction involving 3,4,5-triethoxy-N-[(3RS)-pyridine-3-yl] benzamide . The reaction conditions typically involve the use of a hydrogenation catalyst under controlled temperature and pressure to achieve the desired product.

Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Troxipide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives that retain the core structure of this compound but exhibit different pharmacological properties .

Scientific Research Applications

Troxipide has a wide range of scientific research applications:

Mechanism of Action

Troxipide operates by interacting with receptors in the gastrointestinal tract, leading to the activation of protective mechanisms that enhance the integrity of the stomach lining. This mechanism contributes to reduced inflammation and improved healing. The compound stimulates the production of cytoprotective prostaglandins, which increase mucus, bicarbonate, and phospholipid secretion, enhance mucosal blood flow, and accelerate epithelial restitution and mucosal healing .

Comparison with Similar Compounds

Mechanism of Action

Compound Primary Mechanism Key Differentiator
Troxipide Cytoprotection via mucus/prostaglandin enhancement; anti-inflammatory effects. Non-antisecretory; does not alter gastric pH.
Ranitidine H₂-receptor antagonist; reduces gastric acid secretion. Targets acid production; limited mucosal healing effects.
Famotidine H₂-receptor antagonist; potent acid suppression. Higher acid inhibition efficacy but no direct cytoprotection.
Misoprostol Synthetic prostaglandin E1 analog; enhances mucus and bicarbonate secretion. Risk of uterine contractions; contraindicated in pregnancy.

This compound’s unique non-antisecretory mechanism makes it suitable for patients requiring mucosal repair without acid suppression .

Clinical Efficacy

This compound vs. Ranitidine

A 2010 clinical trial (n=300+) compared 300 mg/day this compound with 300 mg/day Ranitidine in patients with moderate-to-severe gastritis:

  • Endoscopic healing rates : this compound showed superior healing for erosions (85.71% vs. 41.66%), redness (71.43% vs. 34.29%), and edema (92% vs. 41.18%) .
  • Symptom relief : this compound achieved higher improvement rates for gastric mucosal erosion (98.31% vs. 78.18%) and edema (97.96% vs. 69.77%) .
  • Tolerability : this compound had fewer adverse effects, enhancing patient compliance .
This compound vs. Prototype Cytoprotectants

Preclinical data suggest this compound outperforms traditional cytoprotectants (e.g., sucralfate) in ulcer inhibition rates (89.3% in GU rats) and anti-inflammatory biomarker modulation (e.g., reduced IL-6, TNF-α) .

Pharmacokinetics and Metabolism

Parameter This compound (GU Rats) This compound (Normal Rats) Ranitidine
Cmax ↑ 2.1-fold Baseline Rapid absorption (tmax: 2h)
AUC(0–t) ↑ 1.8-fold Baseline Lower tissue distribution
t₁/₂ ↑ 5.1 h 3.5 h 2.5 h
Bioavailability ↓ 30% 100% ~50%

This compound’s prolonged half-life in GU rats correlates with enhanced efficacy in mucosal repair. Ranitidine, while faster-acting, lacks tissue-specific distribution .

Structural Analogs and Derivatives

Recent drug repurposing efforts have synthesized this compound analogs with expanded therapeutic profiles:

  • Compound 5a : Introduced [1,2,4]triazolo[1,5-a]pyrimidine group; showed antiproliferative activity against breast (MCF-7) and gastric (MGC-803) cancer cells (IC₅₀: 12–18 μM) .
  • Compound 5q : Most potent analog in PC3 (prostate cancer) cells; IC₅₀: 8.2 μM vs. This compound (IC₅₀ >100 μM) .

Stability and Formulation

This compound’s stability-indicating HPLC methods validate its susceptibility to base-induced degradation (5–20% degradation under 0.1N NaOH) but stability under acidic and thermal conditions . Comparatively, ranitidine degrades under oxidative stress, requiring antioxidants in formulations.

Biological Activity

Troxipide is a novel cytoprotective agent primarily used in the treatment of gastric ulcers and gastritis. Its mechanism of action is distinct from traditional acid-reducing medications, as it does not inhibit acid secretion or neutralize gastric acid. Instead, this compound enhances gastric mucosal defense mechanisms, promoting healing and reducing inflammation. This article reviews the biological activity of this compound, including its pharmacokinetics, pharmacodynamics, and clinical efficacy based on diverse research studies.

Pharmacokinetics

Recent studies have explored the pharmacokinetics of this compound, particularly its absorption, distribution, metabolism, and excretion in animal models. A significant study identified 45 metabolites of this compound using high-resolution mass spectrometry, revealing both phase I and phase II metabolic pathways . The pharmacokinetic profile indicated that this compound is well-absorbed and that its metabolites contribute to its therapeutic effects.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
C_max (ng/mL)150.7
T_max (hours)2.5
Half-life (hours)6.4
Volume of distribution (L/kg)0.8
Clearance (L/h)4.5

Pharmacodynamics

This compound exhibits several pharmacodynamic properties that contribute to its efficacy in treating gastric disorders:

  • Cytoprotection : It enhances the secretion of cytoprotective prostaglandins, which play a crucial role in maintaining gastric mucosal integrity.
  • Anti-inflammatory Effects : this compound has been shown to inhibit neutrophil-mediated inflammation and oxidative stress, reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α .
  • Mucosal Healing : Clinical trials indicate that this compound significantly improves endoscopic findings in patients with gastritis, promoting healing of gastric erosions and reducing symptoms associated with gastric inflammation .

Clinical Efficacy

This compound's clinical efficacy has been demonstrated through various randomized controlled trials comparing it with other treatments like Ranitidine and Rabeprazole.

Case Study Overview

  • This compound vs. Ranitidine :
    • A study involving 142 patients with endoscopic gastritis showed that this compound led to complete healing of erosions in 88.14% of cases compared to 56.36% for Ranitidine (p < 0.01) .
    • Significant improvements were also noted in symptoms such as abdominal pain and bloating.
  • This compound vs. Rabeprazole :
    • Another trial compared this compound with Rabeprazole in patients with acute gastritis. The results indicated a higher rate of complete endoscopic healing with this compound (84% vs. 76%) despite statistical insignificance .

Table 2: Clinical Outcomes from Trials

TreatmentComplete Healing (%)Symptom Relief (%)
This compound88.1470.42
Ranitidine56.3619.72
Rabeprazole76Not specified

Safety Profile

This compound has a favorable safety profile, with adverse events reported in only 0.75% of patients during post-marketing studies . Common side effects included mild gastrointestinal disturbances like constipation and transient increases in liver enzymes.

Q & A

Basic Research Questions

Q. How can researchers design a robust experimental model to evaluate Troxipide's efficacy in gastric ulcer treatment?

  • Methodological Answer : A validated approach involves inducing gastric ulcers in rats using methods like ethanol/HCl or acetic acid, followed by this compound administration. Key steps include:

  • Adaptation phase : 3-week acclimatization and ulcer induction .
  • Pharmacodynamic evaluation : Measure biomarkers (e.g., C-PARP-1 for apoptosis, HSP-90 for stress response) in blood and gastric tissue.
  • Pharmacokinetic profiling : Collect plasma samples at intervals (e.g., 0–28 hrs) to calculate parameters like AUC, Cmax, and t½ using HPLC .

Q. What analytical methods ensure this compound's purity and stability in pharmaceutical formulations?

  • Methodological Answer :

  • Purity testing : Use HPLC with UV detection (λ=256–260 nm) and internal standards (e.g., 4-aminoacetophenone). This compound RS serves as the reference standard .
  • Dissolution testing : Employ paddle method (50 rpm, 900 mL water) to ensure ≥85% dissolution within 60 minutes .
  • Stability protocols : Store at -20°C in airtight containers; monitor residual solvents and degradation products via TLC and mass spectrometry .

Q. What are the critical pharmacokinetic parameters for this compound in bioequivalence studies?

  • Methodological Answer : Key parameters include:

  • Cmax : Peak plasma concentration (e.g., ~1050 ng/mL in humans).
  • AUC(0-t) : Area under the curve (e.g., ~8737 ng·h/mL).
  • : Half-life (~7.3 hrs).
  • tmax : Time to peak concentration (~3 hrs).
  • Use a crossover design with ≥28 subjects and a 1-week washout period. Statistical equivalence requires 90% CI of test/reference ratios (Cmax, AUC) within 80–125% .

Advanced Research Questions

Q. How does this compound's cytoprotective mechanism differ from proton pump inhibitors (PPIs) and H2-receptor antagonists?

  • Methodological Answer : Unlike PPIs (acid suppression), this compound enhances mucosal defense via:

  • Mucus production : Upregulates mucin secretion in gastric epithelium.
  • Prostaglandin synthesis : Stimulates PGE2 to promote mucosal repair.
  • Anti-inflammatory action : Reduces neutrophil migration and ROS generation (e.g., via inhibition of IL-8).
  • Validate using in vitro models (e.g., LPS-stimulated macrophages) and in vivo histopathology .

Q. What experimental strategies resolve contradictions in this compound’s solubility and bioavailability data?

  • Methodological Answer : Address discrepancies by:

  • Solubility enhancement : Use co-solvents (e.g., PEG 400) or micronization to improve dissolution in aqueous media .
  • Bioavailability optimization : Conduct comparative studies with radiolabeled this compound (³H/C14) to track absorption/distribution in rodent models .
  • Data normalization : Adjust for inter-study variability in pH conditions and animal strains using meta-analysis tools .

Q. Can this compound synergize with antibiotics to combat drug-resistant pathogens like MRSA?

  • Methodological Answer : Preliminary evidence suggests synergistic effects with ceftriaxone:

  • Combination index (CI) : Calculate via Chou-Talalay method (CI<1 indicates synergy). For MRSA, CI=0.85 at Fa=0.75 (75% inhibition) .
  • Mechanistic studies : Assess bacterial membrane permeability using fluorescent probes (e.g., ethidium bromide uptake) and gene expression profiling (e.g., mecA regulation) .

Q. How do researchers validate this compound’s metabolites and their pharmacological activity?

  • Methodological Answer :

  • Metabolite identification : Use LC-MS/MS to profile urine/plasma samples. Major metabolites include hydroxylated and glucuronidated derivatives .
  • Activity assays : Test metabolites in gastric cell lines (e.g., AGS) for cytoprotection (e.g., wound healing assays) and anti-inflammatory effects (e.g., TNF-α inhibition) .

Methodological Frameworks for Future Studies

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Answer :

  • Non-compartmental analysis (NCA) : Calculate AUC and Cmax for bioavailability studies .
  • Logistic regression : Model dose-effect curves for combination therapies (e.g., this compound + antibiotics) .
  • Bland-Altman plots : Assess agreement between analytical methods (e.g., HPLC vs. UV spectrophotometry) .

Q. How can researchers optimize this compound formulations for enhanced mucosal adhesion?

  • Answer :

  • Mucoadhesive polymers : Test chitosan or hyaluronic acid-based matrices in ex vivo porcine gastric mucosa models.
  • In vivo imaging : Use fluorescently labeled this compound to track retention time via confocal microscopy .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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